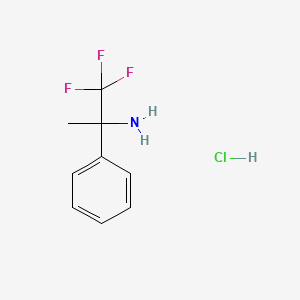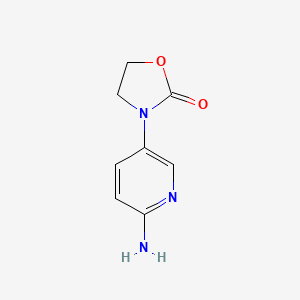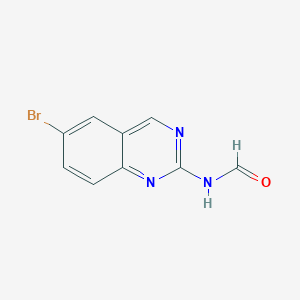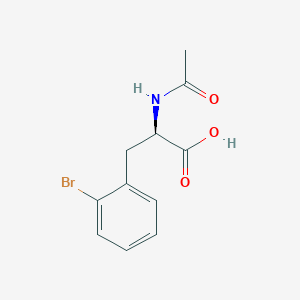
(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate est un composé d'amine chiral caractérisé par la présence d'un groupe trifluorométhyle et d'un cycle phényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la sélection de matières de départ appropriées, telles que la benzylamine et le trifluoroacétaldéhyde.
Conditions réactionnelles : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l'utilisation de catalyseurs et de solvants pour faciliter la formation du produit souhaité.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé final à haute pureté.
Méthodes de production industrielle
Dans les milieux industriels, la production de (2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate peut impliquer des réactions à grande échelle avec des conditions optimisées pour maximiser le rendement et l'efficacité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer la possibilité d'adaptation du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe trifluorométhyle peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les halogénures peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools ou des amines secondaires.
Applications de la recherche scientifique
(2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux produits pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore sa lipophilie, lui permettant d'interagir avec les régions hydrophobes des protéines et des enzymes. Cette interaction peut moduler l'activité de ces biomolécules, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,2R)-(+)-Éphédrine chlorhydrate : Une amine chirale présentant des caractéristiques structurelles similaires, mais des propriétés pharmacologiques différentes.
®-2-Amino-1-phénylpropan-1-ol : Une autre amine chirale avec un groupe hydroxyle au lieu d'un groupe trifluorométhyle.
Unicité
(2R)-1,1,1-Trifluoro-2-phénylpropan-2-amine chlorhydrate est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité, la lipophilie et la réactivité du composé, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C9H11ClF3N |
|---|---|
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H |
Clé InChI |
UNACEMBLKCAJJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)


![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)



![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)
